Tris(2,6-difluorophenyl)borane

説明

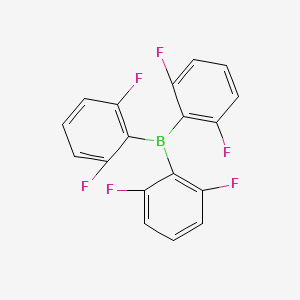

Structure

2D Structure

特性

CAS番号 |

146355-09-1 |

|---|---|

分子式 |

C18H9BF6 |

分子量 |

350.1 g/mol |

IUPAC名 |

tris(2,6-difluorophenyl)borane |

InChI |

InChI=1S/C18H9BF6/c20-10-4-1-5-11(21)16(10)19(17-12(22)6-2-7-13(17)23)18-14(24)8-3-9-15(18)25/h1-9H |

InChIキー |

JLJPODGFCSCSOY-UHFFFAOYSA-N |

正規SMILES |

B(C1=C(C=CC=C1F)F)(C2=C(C=CC=C2F)F)C3=C(C=CC=C3F)F |

製品の起源 |

United States |

Synthetic Methodologies and Structural Elucidation

Established Synthetic Pathways for Tris(2,6-difluorophenyl)borane

The construction of the boron-carbon bonds in this compound is typically achieved through the reaction of an organometallic precursor with a suitable boron halide.

The most common and established method for the synthesis of triarylboranes, including this compound, involves the use of Grignard reagents rsc.org. This pathway utilizes the reaction of a 2,6-difluorophenylmagnesium halide with a boron trihalide, typically boron trifluoride etherate (BF₃·OEt₂).

3 (2,6-F₂C₆H₃)MgBr + BF₃·OEt₂ → B(2,6-F₂C₆H₃)₃ + 3 MgBrF + Et₂O

While the Grignard route is prevalent, organolithium reagents can also be employed as the organometallic precursor rsc.org. The synthesis would involve the reaction of 2,6-difluorophenyllithium with a boron trihalide. The organolithium reagent can be generated by either a lithium-halogen exchange or by direct deprotonation of 1,3-difluorobenzene.

Modifications to the primary synthetic routes can be implemented to optimize yield and purity. These can include variations in reaction temperature, solvent, and the specific boron halide used. The choice of the boron halide (e.g., BCl₃ or BBr₃) can influence the reactivity and the reaction conditions required.

Spectroscopic Characterization Techniques for Confirming Molecular Architecture

A combination of advanced spectroscopic methods is essential to confirm the successful synthesis and elucidate the precise molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of organoboron compounds.

¹¹B NMR Spectroscopy: As boron-11 (B1246496) is a quadrupolar nucleus with a high natural abundance, ¹¹B NMR provides direct information about the electronic environment of the boron atom. For a three-coordinate borane (B79455) like this compound, the ¹¹B NMR chemical shift is expected to appear in the low-field region, characteristic of trigonal planar boron centers sdsu.edu. The specific chemical shift would be influenced by the electronic effects of the 2,6-difluorophenyl substituents. The formation of four-coordinate adducts with Lewis bases would result in a significant upfield shift in the ¹¹B NMR spectrum sdsu.edu.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is crucial for confirming the presence and electronic environment of the fluorine atoms. The spectrum of this compound is expected to show a distinct resonance for the ortho-fluorine atoms rsc.org. The chemical shift and any observed coupling constants would provide valuable structural information.

| Nucleus | Expected Chemical Shift Range (ppm) |

| ¹¹B | Low-field (indicative of three-coordinate boron) |

| ¹⁹F | Characteristic shifts for ortho-fluorine atoms |

Infrared (IR) spectroscopy provides information about the vibrational modes of the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups and bonds present. Key expected vibrational modes include:

B-C Stretching: Vibrations associated with the boron-carbon bonds.

C-F Stretching: Strong absorptions characteristic of the carbon-fluorine bonds on the aromatic rings.

Aromatic C-H and C=C Stretching: Vibrations corresponding to the bonds within the phenyl rings.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| B-C Stretch | Specific to the borane structure |

| C-F Stretch | Strong absorptions in the fingerprint region |

| Aromatic C=C Stretch | ~1600-1450 |

| Aromatic C-H Stretch | ~3100-3000 |

Furthermore, the analysis of crystalline adducts of this compound with various Lewis bases would reveal the structural changes upon coordination. This would include the transition of the boron center from a trigonal planar to a tetrahedral geometry, along with changes in the B-C bond lengths and the C-B-C bond angles colorado.edu.

Electronic Properties and Quantification of Lewis Acidity

Theoretical Frameworks for Assessing Lewis Acidity in Boranes

Quantifying the strength of a Lewis acid is essential for comparing different compounds and predicting their chemical behavior. Computational chemistry provides robust theoretical frameworks for this purpose, offering insights that are often complementary to experimental methods. Two of the most widely used theoretical metrics for boranes are gas-phase fluoride (B91410) ion affinity (FIA) and the calculation of adduct formation energies with reference Lewis bases.

Gas-Phase Fluoride Ion Affinity (FIA) is a fundamental measure of Lewis acidity, particularly for "hard" Lewis acids that bind strongly to hard bases like the fluoride ion. It is defined as the negative of the gas-phase enthalpy change (–ΔH) for the reaction of a Lewis acid (LA) with a fluoride ion (F⁻) to form a fluoridated adduct [LA-F]⁻.

LA(g) + F⁻(g) → [LA-F]⁻(g)

A higher FIA value indicates a stronger interaction between the Lewis acid and the fluoride ion, signifying greater Lewis acidity. FIA calculations are a valuable tool because they provide a direct, absolute measure of the intrinsic electron-accepting ability of the boron center without interference from solvent or complex steric interactions with bulky bases. While direct computation can be challenging due to the nature of the naked fluoride ion, isodesmic reactions using anchor points like OCF₂ or Me₃Si⁺ are often employed to achieve reliable and comparable results.

Another powerful computational method for gauging Lewis acidity is the calculation of the binding energy or enthalpy of adduct formation with a standard set of reference Lewis bases, such as trimethylamine (B31210) (NMe₃) or trimethylphosphine (B1194731) (PMe₃). This approach involves calculating the energy released when the borane (B79455) forms a stable donor-acceptor complex with the base.

B(Aryl)₃ + L → L–B(Aryl)₃ (where L = NMe₃, PMe₃)

The interaction energies in these donor-acceptor complexes provide a relative scale of Lewis acidity. Computational studies on various tris(fluoroaryl)boranes binding to NMe₃ and PMe₃ have shown that these energies can be finely tuned by altering the fluorine substitution pattern. This method is particularly useful for understanding how both electronic and steric factors influence the ability of the borane to interact with different types of Lewis bases.

Influence of Fluorine Substitution Pattern on Lewis Acidity of Arylboranes

The number and position of fluorine atoms on the aryl rings of a triarylborane have a profound impact on its Lewis acidity. Fluorine is a highly electronegative element, and its strong electron-withdrawing inductive effect increases the positive charge on the boron atom, thereby enhancing its electrophilicity.

Tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, is a benchmark compound in the field of boron-based Lewis acids, renowned for its high acidity and extensive applications in catalysis. Its strength is derived from the cumulative electron-withdrawing effect of fifteen fluorine atoms.

Tris(2,6-difluorophenyl)borane generally exhibits an intermediate Lewis acidity that falls between the less acidic, non-fluorinated triphenylborane (B1294497) (BPh₃) and the highly acidic B(C₆F₅)₃. This moderation is a direct consequence of having fewer fluorine substituents (six in total). Experimental studies in catalysis have demonstrated this difference in reactivity; for instance, in the hydroboration of phenylacetylene (B144264), B(C₆F₅)₃ showed higher conversion compared to this compound under identical conditions. This hierarchy allows for the fine-tuning of reactivity, where the moderate acidity of this compound can be advantageous for selective activation of certain nucleophiles without over-stabilizing reaction intermediates.

| Compound | Relative Lewis Acidity | Key Features |

|---|---|---|

| Triphenylborane (BPh₃) | Lower | Non-fluorinated, considered a weak Lewis acid. |

| This compound | Intermediate | Features steric hindrance from ortho-fluorines and tunable reactivity. |

| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Higher | Strong electron withdrawal from 15 fluorine atoms leads to high Lewis acidity. |

The placement of fluorine atoms at the ortho positions (carbons 2 and 6) of the phenyl rings in this compound introduces a unique interplay of steric and electronic effects that dictates its reactivity.

Electronic Contributions: The ortho-fluorines exert a strong electron-withdrawing inductive effect, which significantly enhances the electrophilicity of the boron center compared to non-fluorinated or meta/para-substituted analogues. Computational studies have quantified this effect, showing that substitution at the 2-position of the aryl ring can increase the binding energy of the borane to a Lewis base like PMe₃ by approximately 13 kcal·mol⁻¹.

Steric Contributions: The presence of two bulky fluorine atoms adjacent to the boron center creates significant steric congestion. This steric shielding can hinder the approach of a Lewis base to the boron atom, potentially reducing the stability of the resulting adduct. The same computational studies that highlighted the electronic enhancement also revealed that substitution at the 6-position (in conjunction with the 2-position) can decrease the binding energy by 3-6 kcal·mol⁻¹, an observation attributed to steric strain. In some related systems, ortho-substituents have been shown to quench reactivity by sterically blocking the boron center. This combination of electronic activation and steric hindrance is a defining characteristic of this compound, making it a key component in "frustrated Lewis pairs" (FLPs), where the acid and base are sterically prevented from forming a classical adduct.

Computational Insights into Electronic Structure and Reactivity Descriptors (e.g., LUMO Energies)

Computational chemistry offers deep insights into the electronic structure of boranes, providing descriptors that correlate with their Lewis acidity and reactivity. One of the most important of these is the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

The LUMO of a triarylborane is typically the vacant pz orbital on the boron atom. The energy of this orbital is a direct indicator of the molecule's ability to accept an electron pair; a lower LUMO energy corresponds to a stronger electrophile and thus a more potent Lewis acid. The introduction of electron-withdrawing fluorine atoms to the aryl rings stabilizes this orbital, lowering its energy.

Catalytic Applications in Organic Transformations

Frustrated Lewis Pair (FLP) Chemistry and Small Molecule Activation

Frustrated Lewis Pairs are combinations of bulky Lewis acids and bases that are sterically prevented from forming a classical adduct. This unquenched reactivity allows them to act in concert to activate small molecules. Tris(2,6-difluorophenyl)borane, with its significant steric hindrance around the boron center, is an effective Lewis acid component in FLP systems. It has been successfully employed in FLP-catalyzed reactions, including the hydrogenation of various substrates. dokumen.pub

The Lewis acidity of this compound has been quantified as being approximately 56-79% of that of the benchmark Lewis acid B(C₆F₅)₃. nih.govdokumen.pub This reduced acidity can be advantageous. For instance, in the FLP-catalyzed hydrogenation of electron-deficient olefins using 2,6-lutidine as the Lewis base, this compound delivered the hydrogenated product with 98% conversion at 50°C and 10 bar H₂ pressure. dokumen.pub In contrast, the stronger Lewis acid B(C₆F₅)₃ required harsher conditions (80°C and 30 bar H₂) to achieve the same conversion. dokumen.pub

A hallmark of FLP chemistry is the ability to activate dihydrogen (H₂) without the use of a transition metal. The combination of this compound as the Lewis acid and a sterically hindered Lewis base, such as an amine or phosphine (B1218219), facilitates the heterolytic cleavage of the H-H bond. scribd.com This process generates a phosphonium or ammonium cation and a hydridoborate anion, which can then serve as a potent metal-free system for catalytic hydrogenation. acs.org

This reactivity has been applied to the hydrogenation of various unsaturated molecules, including imines, enamines, and electron-deficient olefins. dokumen.pubscribd.comcardiff.ac.uk For example, FLPs composed of this compound and an amine base have been used to selectively hydrogenate the carbon-carbon double bond in carvone. scribd.com The system is also capable of mediating reversible hydrogenation-dehydrogenation cycles, which has applications in hydrogen storage. For instance, it can catalyze the dehydrogenation of tetrahydroquinoline back to quinoline.

There is no available research data on the application of this compound for the activation of carbon dioxide.

This compound is an effective catalyst for hydrosilylation reactions, which involve the addition of a silicon-hydride (Si-H) bond across an unsaturated bond. The catalytic cycle is initiated by the activation of the Si-H bond by the Lewis acidic borane (B79455). acs.orgnih.gov The presence of fluorine atoms in the ortho positions of the borane's aryl rings is considered crucial for this activation step. acs.org This borane-assisted Si-H bond cleavage is a key feature of its catalytic activity in both direct and transfer hydrosilylations of substrates like ketones and imines. acs.org

There is no available research data on the application of this compound in deoxygenative hydrosilylation processes.

The activation of hydrosilanes by this compound enables the efficient reduction of polar π-bonds, such as those in ketones (C=O) and imines (C=N). acs.orgnih.gov In these transformations, the borane interacts with the silane, facilitating the transfer of a hydride ion to the electrophilic carbon of the polar bond. The resulting silylated product can then be readily converted to the corresponding alcohol or amine. acs.org

This catalytic action is part of a broader capability known as hydride shuttle catalysis. this compound can abstract a hydride from a suitable donor, generating a carbocation intermediate that can then undergo further reactions, such as stereocontrolled cyclizations to form azabicyclic frameworks. When paired with a tetraalkylammonium hydride, it forms a co-catalytic system that enables acceptorless dehydrogenation of amines and alkanes through a catalytic cycle involving hydride transfer.

Hydrosilylation Reactions Enabled by FLPs

Hydroboration Catalysis with this compound

This compound has been evaluated as a metal-free catalyst for the hydroboration of alkynes. In a comparative study using the hydroboration of phenylacetylene (B144264) with pinacol borane (HBPin) as a model reaction, its catalytic performance was tested against other fluorinated triarylboranes. nih.gov

Under the studied conditions (5 mol% catalyst loading in CH₂Cl₂), this compound showed modest activity, achieving 62% conversion to the desired vinylborane product after 18 hours. nih.gov Its performance was slightly better than that of the highly acidic B(C₆F₅)₃ (59% conversion) but significantly lower than that of Tris(2,4,6-trifluorophenyl)borane, which gave near-quantitative conversion within 5 hours. nih.gov This difference in reactivity highlights the subtle interplay between Lewis acidity and steric factors in catalysis. nih.gov

Catalyst Performance in Phenylacetylene Hydroboration

| Catalyst | Relative Lewis Acidity (%)* | Conversion (%) after 18h |

|---|---|---|

| B(C₆F₅)₃ | 100 | 59 |

| This compound | 56 | 62 |

| Tris(2,4,6-trifluorophenyl)borane | 70 | >95 (in 5h) |

| B(C₆H₅)₃ | Low | 31 |

*Relative to B(C₆F₅)₃ as 100%. Data sourced from nih.gov.

Other Lewis Acid Catalyzed Organic Reactions

The Lewis acidity of this compound, which is intermediate between that of triphenylborane (B1294497) and the highly acidic tris(pentafluorophenyl)borane (B72294), makes it a suitable catalyst for a variety of other organic transformations. The steric bulk provided by the ortho-fluorine atoms can also influence the selectivity of these reactions.

Facilitation of Carbon-Carbon Bond Forming Reactions

This compound and other fluorinated boranes are effective catalysts for the formation of carbon-carbon bonds. While specific studies focusing solely on this compound are limited, the reactivity of closely related boranes, such as tris(pentafluorophenyl)borane, in reactions like the Friedel-Crafts alkylation provides a strong indication of its potential. For instance, borane-catalyzed Friedel-Crafts alkylation of indoles with electron-deficient alkenes, such as β-nitroalkenes, is a well-established method for the synthesis of functionalized indole derivatives. The Lewis acidic borane activates the nitroalkene, facilitating nucleophilic attack by the indole. Given its Lewis acidity, this compound is expected to effectively catalyze such reactions, offering a metal-free alternative to traditional methods.

Carbon-Heteroatom Bond Formation

The formation of carbon-heteroatom bonds is a fundamental process in organic synthesis. Lewis acids like this compound can activate substrates to facilitate the formation of C-N and C-O bonds. For example, in the context of N-heterocycle synthesis, borane catalysts can promote intramolecular hydroamination reactions of unsaturated amines. The Lewis acid coordinates to the alkyne or alkene, activating it for nucleophilic attack by the pendant amine, leading to the formation of cyclic amines. While specific examples with this compound are not prevalent in the literature, its demonstrated ability to act as a Lewis acid suggests its applicability in such transformations.

Lewis Acid-Mediated Skeletal Rearrangements and Cyclizations

A notable application of this compound is its ability to catalyze skeletal rearrangements and cyclization reactions. This is particularly evident in the one-step synthesis of azabicyclic frameworks. In these reactions, the borane acts as a hydride shuttle catalyst. It abstracts a hydride from the substrate, generating a carbocation intermediate which then undergoes a stereocontrolled cyclization to form the complex bicyclic structure. This type of transformation highlights the unique reactivity that can be achieved with this compound due to its specific Lewis acidity and steric environment.

Reductive N-Alkylation of Arylamines

Reductive N-alkylation is a powerful tool for the synthesis of substituted amines. While direct studies on the use of this compound for the reductive N-alkylation of arylamines are not widely reported, the catalytic activity of related boranes in similar transformations provides a strong precedent. For instance, tris(pentafluorophenyl)borane has been shown to catalyze the reductive deamination of a broad range of amines in the presence of hydrosilanes. This process involves the cleavage of C-N bonds and the formation of the corresponding hydrocarbons. This reactivity suggests that fluorinated boranes like this compound could also be effective catalysts for the reverse reaction, the formation of C-N bonds via reductive amination. In such a reaction, an arylamine would react with an aldehyde or ketone in the presence of the borane catalyst and a hydrosilane reducing agent to yield the corresponding N-alkylated arylamine. The borane would activate the carbonyl group for nucleophilic attack by the amine, and the resulting imine intermediate would then be reduced by the hydrosilane.

Coordination Chemistry and Anion Recognition Studies

Formation and Characterization of Lewis Adducts with Diverse Donor Molecules

Tris(2,6-difluorophenyl)borane readily forms Lewis adducts with a variety of neutral donor molecules. The formation and characterization of these adducts provide insights into the electronic and steric nature of this particular borane (B79455).

Interactions with Neutral Lewis Bases (e.g., Nitriles, Isonitriles, Phosphines, Phosphine (B1218219) Oxides)

Due to its significant steric hindrance, this compound forms frustrated Lewis pairs (FLPs) with bulky phosphines, such as triisobutylphosphine. nih.gov This inability to form a classical donor-acceptor adduct leads to unique reactivity, including the activation of small molecules. nih.gov While detailed studies on the adducts of this compound with nitriles and isonitriles are not extensively documented in the reviewed literature, the behavior of the closely related tris(pentafluorophenyl)borane (B72294) suggests that such interactions would lead to the formation of stable adducts, influenced by the electronic and steric properties of the donor molecule.

The interaction with phosphine oxides, such as triethylphosphine (B1216732) oxide, is utilized in the Gutmann-Beckett method to quantify the Lewis acidity of boranes. nih.gov This method relies on the formation of a stable adduct and the subsequent measurement of the change in the ³¹P NMR chemical shift.

Spectroscopic Signatures of Adduct Formation (e.g., NMR Chemical Shifts, IR Band Shifts)

The formation of Lewis adducts with this compound can be readily monitored by various spectroscopic techniques, which provide characteristic signatures of the coordination event.

NMR Spectroscopy: Multinuclear NMR spectroscopy, including ¹H, ¹¹B, and ¹⁹F NMR, is a primary tool for characterizing these adducts. nih.gov Upon adduct formation, changes in the chemical shifts of the nuclei in both the borane and the Lewis base are observed, indicating a change in the electronic environment. For instance, the ³¹P NMR chemical shift of phosphine oxides upon coordination is a direct measure of the Lewis acidity of the borane. nih.gov

IR Spectroscopy: Infrared spectroscopy is particularly useful for probing the effect of coordination on the vibrational frequencies of functional groups in the Lewis base. For example, upon adduct formation with nitriles or isonitriles, the C≡N stretching frequency is expected to shift, typically to higher wavenumbers, reflecting the strengthening of the triple bond due to the donation of electron density from the nitrogen to the boron center. Similarly, a shift in the P=O stretching frequency of a phosphine oxide would be indicative of adduct formation. nih.gov

| Spectroscopic Technique | Observed Change upon Adduct Formation | Information Gained |

| NMR Spectroscopy | Changes in ¹H, ¹¹B, ¹⁹F chemical shifts | Alteration of electronic environment around the nuclei |

| Change in ³¹P chemical shift (with phosphine oxides) | Quantification of Lewis acidity (Gutmann-Beckett method) | |

| IR Spectroscopy | Shift in C≡N stretching frequency (with nitriles/isonitriles) | Indication of coordination and effect on bond strength |

| Shift in P=O stretching frequency (with phosphine oxides) | Confirmation of adduct formation |

Fluoride (B91410) Anion Binding and Sensing

The strong electrophilic nature of the boron center in this compound makes it an effective receptor for fluoride anions. This interaction has been explored for applications in fluoride sensing.

Stoichiometry and Thermodynamics of Fluoride Complexation

Intramolecular Anion Exchange Mechanisms

The dynamics of the fluoride adduct of this compound may involve intramolecular exchange processes. Although specific studies on the intramolecular anion exchange mechanism for this compound are limited, the general principles of ligand exchange at boron centers would apply. Such processes could involve Berry pseudorotation or related mechanisms in the tetra-coordinate species, leading to the equivalency of the fluorine atoms on the NMR timescale under certain conditions.

Computational Verification of Binding Geometries and Energies

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the binding geometries and energies of fluoride adducts of boranes. DFT calculations can be employed to predict the fluoride ion affinity (FIA) of this compound, providing a quantitative measure of its Lewis acidity towards fluoride. These calculations would also reveal the preferred geometry of the resulting [ (2,6-F₂C₆H₃)₃BF ]⁻ anion, including bond lengths and angles. Computational studies on a range of tris(fluoroaryl)boranes have shown that the placement of fluorine substituents on the aryl rings has a predictable and additive effect on the binding energies with Lewis bases. Specifically, substitution at the 2-position significantly increases the binding energy, highlighting the electronic enhancement of Lewis acidity in this compound.

| Computational Method | Parameter Calculated | Significance |

| Density Functional Theory (DFT) | Fluoride Ion Affinity (FIA) | Quantifies the Lewis acidity towards fluoride |

| Binding Geometries (Bond lengths, angles) | Elucidates the structure of the fluoride adduct | |

| Binding Energies | Determines the thermodynamic stability of the complex |

Computational and Mechanistic Investigations

Elucidation of Reaction Mechanisms using Density Functional Theory (DFT)

While specific and detailed Density Functional Theory (DFT) calculations exclusively for Tris(2,6-difluorophenyl)borane-catalyzed reactions are not extensively documented in the provided search results, the general mechanisms of action for fluorinated triarylboranes provide a framework for understanding its catalytic role. For many borane-catalyzed reactions, such as hydrosilylation, the reaction mechanism is believed to proceed through the formation of a borane-silane complex, which then activates the Si-H bond. nih.govmdpi.com DFT studies on related boranes, like B(C₆F₅)₃, have been instrumental in confirming the formation of key intermediates, such as silyloxonium ions in the Piers-Rubinsztajn reaction. nih.gov

In the context of this compound, its role in hydride shuttle catalysis is a key area of investigation. nih.gov This process involves the borane (B79455) abstracting a hydride ion from a substrate to generate a carbocation intermediate, which then undergoes a stereocontrolled reaction. nih.gov A plausible catalytic cycle, elucidated through analogy with more studied boranes, would involve:

Hydride Abstraction: B(2,6-F₂C₆H₃)₃ abstracts a hydride from a suitable donor, forming a borohydride (B1222165) species, [H-B(2,6-F₂C₆H₃)₃]⁻, and a carbocation.

Carbocation Rearrangement/Reaction: The generated carbocation undergoes the desired transformation, such as a stereocontrolled cyclization. nih.gov

Hydride Return: The borohydride species returns the hydride to a reaction intermediate or a new substrate molecule, regenerating the B(2,6-F₂C₆H₃)₃ catalyst.

The ortho-fluorine atoms are crucial in this mechanism. They provide steric protection that prevents the deactivation of the borane through dimerization or other side reactions and modulate the electrophilicity of the boron center. nih.gov

Kinetic and Thermodynamic Profiles of Borane-Catalyzed Processes

The kinetic and thermodynamic profiles of reactions catalyzed by this compound are influenced by its intermediate Lewis acidity and steric hindrance. nih.gov Experimental data from a comparative study on the hydroboration of phenylacetylene (B144264) highlights the kinetic performance of this compound relative to other common triarylboranes.

| Borane Catalyst | Relative Lewis Acidity (%) | Conversion (%) in Phenylacetylene Hydroboration (18h) |

|---|---|---|

| Tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) | 100 | 59 |

| This compound | 56 | 62 |

| Triphenylborane (B1294497) (BPh₃) | - | 31 |

Identification and Characterization of Transient Intermediates

The identification and characterization of transient intermediates are crucial for understanding the detailed mechanism of any catalytic cycle. In reactions catalyzed by this compound, particularly in hydride shuttle catalysis, the key transient species are carbocations and the borohydride anion, [H-B(2,6-F₂C₆H₃)₃]⁻. nih.gov

While direct spectroscopic observation (e.g., in-situ NMR) of these intermediates specifically for this compound is not detailed in the search results, their existence is inferred from the reaction products and mechanistic proposals. For example, in the synthesis of azabicyclic frameworks, the formation of stereocontrolled cyclization products strongly supports the involvement of carbocation intermediates. nih.gov

For related boranes like B(C₆F₅)₃, spectroscopic and computational studies have successfully characterized intermediates. For instance, in hydrosilylation reactions, borane-silane adducts and silylium/hydridoborate ion pairs have been identified as key intermediates. mdpi.com The characterization of such species often relies on multinuclear NMR spectroscopy (¹¹B, ¹⁹F, ¹H) to probe the coordination environment of the boron center. nih.gov

Understanding Selectivity in Borane-Mediated Reactions

The selectivity observed in reactions mediated by this compound is a direct consequence of its unique structural and electronic properties. The steric bulk imposed by the two ortho-fluorophenyl groups plays a pivotal role in controlling the approach of substrates to the boron center, thereby influencing stereoselectivity. nih.gov

Key factors governing selectivity include:

Steric Hindrance: The 2,6-difluorophenyl groups provide significant steric shielding around the boron atom. This prevents the formation of classical Lewis acid-base adducts with bulky substrates and enables "frustrated Lewis pair" type reactivity. In hydride shuttle catalysis, this steric hindrance is critical for facilitating the reversible hydride abstraction and transfer, leading to stereocontrolled outcomes. nih.gov

Intermediate Lewis Acidity: The moderate Lewis acidity of this compound allows for the selective activation of certain substrates. It is acidic enough to facilitate hydride transfer but may not be so strong as to over-stabilize intermediates, which could impede catalyst turnover. nih.gov This balance is crucial for achieving high catalytic efficiency and selectivity.

Electronic Effects: The electron-withdrawing fluorine atoms enhance the electrophilicity of the boron center compared to non-fluorinated analogues, which is essential for its catalytic activity. However, the effect is less pronounced than in the perfluorinated B(C₆F₅)₃, contributing to its unique reactivity profile. nih.gov

An example of its application in stereoselective catalysis is in skeletal rearrangements for the one-step synthesis of azabicyclic frameworks, where the borane abstracts a hydride to generate a carbocation that undergoes stereocontrolled cyclization. nih.gov The steric environment created by the catalyst is believed to guide the stereochemical outcome of the cyclization step.

Future Research Directions and Potential Advancements

Design and Synthesis of Novel Tris(2,6-difluorophenyl)borane Derivatives with Tuned Acidity and Sterics

A primary direction for future research lies in the rational design and synthesis of new this compound derivatives. The goal is to precisely modulate the compound's Lewis acidity and steric profile to achieve enhanced performance in existing catalytic reactions and to unlock new reactivities. The introduction of fluorine atoms onto the aryl rings is a known strategy to significantly enhance Lewis acidity due to their strong electron-withdrawing nature. The degree and position of fluorination are key parameters for fine-tuning this acidity, allowing for the creation of catalysts with specific reactivity profiles.

This compound itself is considered to have intermediate Lewis acidity, falling between the less acidic triphenylborane (B1294497) and the highly acidic tris(pentafluorophenyl)borane (B72294). This intermediate character, combined with the steric bulk from the ortho-fluorine atoms, gives it unique reactivity. Future work will likely involve synthesizing derivatives with additional or alternative substitution patterns on the phenyl rings. For instance, computational studies have shown that fluorine substitution at different positions on the phenyl ring has an additive effect on Lewis acidity. Substitution at the 2-position typically increases binding energy (a proxy for acidity), while substitution at the 4-position has little impact, and substitution at the 6-position can decrease it due to steric congestion. nih.gov

By systematically altering these substituents, researchers can create a library of borane (B79455) catalysts with a continuous spectrum of Lewis acidities and steric hindrances. This modular approach will provide a facile route to a family of boranes where the steric features can be held constant while varying electronic properties, or vice versa, enabling a deeper understanding of structure-activity relationships. rsc.orgresearchgate.net

Table 1: Comparison of Lewis Acidity in Selected Triarylboranes

| Compound | Relative Lewis Acidity | Key Features |

|---|---|---|

| Triphenylborane (BPh₃) | Lower | Non-fluorinated, lower Lewis acidity. |

| This compound | Intermediate | Steric hindrance from ortho-fluorines, tunable reactivity. |

| Tris(2,4,6-trifluorophenyl)borane | Higher | Increased fluorine substitution enhances acidity. |

Integration of this compound into Multifunctional Catalytic Systems

Another promising avenue is the incorporation of this compound and its derivatives into more complex, multifunctional catalytic systems. This includes the development of co-catalytic systems and "frustrated Lewis pairs" (FLPs). FLPs, which consist of a Lewis acid and a Lewis base that are sterically prevented from forming a classical adduct, have shown remarkable reactivity for activating small molecules. rsc.orgresearchgate.net this compound's specific steric and electronic properties make it an excellent candidate for the Lewis acid component in new FLP systems.

Pairing the borane with various Lewis bases, such as sterically hindered phosphines, can create robust FLPs capable of catalyzing challenging transformations like the hydrogenation of electron-poor alkenes or the dehydrogenation of amines. researchgate.net Research will focus on designing novel Lewis base partners to work in concert with the borane, potentially leading to catalytic cycles for a wider range of substrates and reactions. Furthermore, integrating these borane-based systems with other catalytic species, such as transition metals or organocatalysts, could enable tandem or cascade reactions, where multiple transformations occur in a single pot, increasing synthetic efficiency.

Exploration of New Reactivities and Unprecedented Transformations

While this compound has been used in reactions like C-H bond functionalization and skeletal rearrangements, there is vast potential for discovering new applications. Its balanced Lewis acidity and significant steric protection can be exploited to control selectivity in known reactions or to enable entirely new transformations that are inaccessible with stronger or weaker Lewis acids.

Future studies will likely target its use in asymmetric catalysis, where the chiral environment around the boron center could be modified to induce enantioselectivity. This could involve the synthesis of chiral derivatives of this compound or its use in combination with chiral co-catalysts. Researchers are also exploring its potential in hydroboration reactions, where it could offer different selectivity compared to established catalysts like tris(pentafluorophenyl)borane or tris(2,4,6-trifluorophenyl)borane. nih.govcardiff.ac.ukresearchgate.net The unique ability of fluorinated boranes to activate silanes for reductions and other hydride transfer reactions also presents opportunities for novel synthetic methodologies. mdpi.commdpi.com The exploration of its reactivity in polymer chemistry, building on its known ability to facilitate polymerization of acrylates, is another area of interest.

Advanced Computational Design for Catalyst Optimization and Substrate Scope Expansion

The synergy between computational chemistry and experimental catalysis is becoming increasingly vital for catalyst design. mdpi.comnih.gov Advanced computational methods, particularly Density Functional Theory (DFT), will play a crucial role in accelerating the development of next-generation catalysts based on this compound.

Computational studies can accurately predict the Lewis acidity of novel borane derivatives by calculating parameters like fluoride (B91410) or hydride ion affinities, guiding synthetic efforts toward the most promising candidates. nih.govrsc.org These models can elucidate reaction mechanisms, identify key transition states, and explain observed selectivities. By simulating the interaction of the borane catalyst with various substrates, researchers can predict the feasibility of new reactions and expand the substrate scope of existing ones. nih.gov For example, DFT calculations can be used to develop "volcano plots" that correlate catalytic activity with descriptor properties (e.g., binding energies), allowing for the rapid screening of a large number of potential catalyst structures before committing to laboratory synthesis. nih.gov This predictive power will streamline the discovery process, reducing the reliance on trial-and-error experimentation and enabling a more rational approach to catalyst optimization.

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing tris(2,6-difluorophenyl)borane?

this compound is typically synthesized via stoichiometric reactions of 2,6-difluorophenyl Grignard or lithium reagents with boron halides. Key characterization methods include:

- Multinuclear NMR spectroscopy (¹¹B, ¹⁹F, and ¹H) to confirm boron coordination and fluorine environments.

- X-ray diffraction (XRD) for structural elucidation of crystal packing and bond lengths.

- Mass spectrometry (ESI or MALDI-TOF) to verify molecular weight and purity.

- Lewis acidity quantification using the Gutmann-Beckett method (via ³¹P NMR shifts of adducts with triethylphosphine oxide) or Childs’ method (competition experiments with fluorinated alcohols) .

Q. How does this compound compare to other fluorinated boranes in terms of Lewis acidity?

this compound exhibits intermediate Lewis acidity between B(C₆F₅)₃ and B(C₆H₅)₃ due to reduced electron-withdrawing effects compared to pentafluorophenyl groups. Key comparisons:

Advanced Research Questions

Q. How can this compound be applied in stereoselective catalysis?

this compound facilitates stereoselective reactions via hydride shuttle catalysis . For example:

- Skeletal rearrangements : In one-step synthesis of azabicyclic frameworks, B(2,6-F₂C₆H₃)₃ abstracts hydrides from substrates, generating carbocation intermediates that undergo stereocontrolled cyclization.

- Co-catalytic systems : Pairing with tetraalkylammonium hydrides (e.g., [H-B(2,6-F₂C₆H₃)₃]⁻) enables catalytic cycles for acceptorless dehydrogenation of amines or alkanes .

Experimental Tip : Use stoichiometric borane to identify intermediates via in situ NMR or X-ray analysis before scaling to catalytic conditions.

Q. What strategies enhance the stability of this compound in air/moisture-sensitive polymerizations?

B(2,6-F₂C₆H₃)₃ exhibits exceptional air/moisture tolerance when paired with sterically hindered phosphines (e.g., triisobutylphosphine). This Lewis pair:

- Forms a robust frustrated Lewis pair (FLP) that resists hydrolysis.

- Enables living polymerization of acrylates by stabilizing propagating carbocation chains.

Key Data : - Polymerization of methyl acrylate achieves >90% conversion with Đ = 1.05–1.15 under ambient conditions.

- Catalyst lifetime exceeds 48 hours in open-air setups .

Q. How can researchers resolve contradictions in Lewis acidity measurements for this compound?

Discrepancies between Gutmann-Beckett and Childs’ methods arise from solvent polarity and probe molecule interactions. Mitigation strategies:

Cross-validate using multiple probes (e.g., ¹H NMR of 2,6-di-tert-butylpyridine adducts).

Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict fluoride ion affinity (FIA) and electrophilicity indices.

Competitive titration : Monitor borane’s ability to displace weaker Lewis acids (e.g., BF₃·OEt₂) in fluorobenzene .

Q. What role does this compound play in hydrogen storage and purification?

B(2,6-F₂C₆H₃)₃ mediates hydrogenation-dehydrogenation cycles via hydride transfer:

Q. How does steric tuning of this compound impact its catalytic performance?

The 2,6-difluorophenyl groups provide a balance of steric bulk and electronic effects:

- Steric protection : Prevents borane deactivation via dimerization or side reactions.

- Electronic modulation : Fluorine atoms enhance electrophilicity while maintaining π-backbonding capacity for alkene/alkyne activation.

Case Study : In acrylate polymerization, substituting 2,6-F₂C₆H₃ with bulkier 3,5-(CF₃)₂C₆H₃ groups reduces activity due to excessive steric hindrance .

Q. What advanced spectroscopic techniques are critical for studying borane-substrate adducts?

- VT-NMR (Variable Temperature NMR) : Probes dynamic equilibria in FLP systems (e.g., borane-hydride exchange).

- XAS (X-ray Absorption Spectroscopy) : Analyzes boron’s local electronic structure in operando catalytic conditions.

- IR spectroscopy : Tracks ν(C≡N) or ν(C=O) shifts in adducts to quantify Lewis acid strength .

Q. Can this compound replace transition metals in sustainable catalysis?

Yes, B(2,6-F₂C₆H₃)₃ enables metal-free catalysis in:

Q. How do solvent choices influence the reactivity of this compound?

- Non-polar solvents (e.g., pentane) : Favor tight ion pairs, enhancing hydride transfer rates.

- Polar aprotic solvents (e.g., THF) : Stabilize borane-substrate adducts, slowing catalysis.

- Chlorinated solvents (e.g., CH₂Cl₂) : Risk side reactions (e.g., halide abstraction) but improve solubility for NMR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。